Ethambutol, (R,R)-

Übersicht

Beschreibung

Ethambutol, (R,R)-, also known as (−)-2,2’-(1,2-ethanediyldiimino)dibutan-1-ol, is a chiral compound primarily used as an antimycobacterial agent. It is one of the enantiomers of ethambutol, with the other being (S,S)-ethambutol. Ethambutol is widely recognized for its role in the treatment of tuberculosis and other mycobacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethambutol, (R,R)-, can be synthesized through several methods. One common approach involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane. This reaction is typically carried out in a low-boiling organic solvent, and the hydrochloric acid produced during the reaction is neutralized . Another method involves the reaction of 2-amino-1-butanol with carbonic ester to generate an intermediate compound, which is then reacted with dihaloethane and subsequently hydrolyzed to form ethambutol .

Industrial Production Methods: Industrial production of ethambutol often employs the direct condensation of (S)-2-aminobutanol with 1,2-dichloroethane. This method is favored due to its simplicity, high yield, and cost-effectiveness. The reaction is typically carried out at elevated temperatures, and the resulting product is purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Ethambutol, (R,R)-, undergoes various chemical reactions, including:

Oxidation: Ethambutol can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert ethambutol into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethambutol derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

First-Line Treatment for Tuberculosis :

- Ethambutol is used in combination with other first-line anti-TB agents such as rifampicin, isoniazid, and pyrazinamide. It has been shown to be particularly effective against strains resistant to isoniazid and streptomycin .

- A study indicated that ethambutol's inclusion in treatment regimens significantly improved clinical outcomes and reduced mortality rates among TB patients, especially those in intensive care units .

-

Formulation Developments :

- Recent research has explored innovative formulations such as dry powder inhalers loaded with ethambutol solid lipid nanoparticles. These formulations demonstrated high encapsulation efficiency and potential for direct pulmonary delivery, enhancing therapeutic effects while minimizing systemic side effects .

- Intravenous Use :

- Radiopharmaceutical Applications :

Ethambutol-Induced Optic Neuropathy

A case series documented instances of optic neuropathy in patients treated with ethambutol. The study highlighted the importance of monitoring visual acuity during treatment, especially at higher doses or prolonged use. Adjustments in therapy were made when visual changes occurred, demonstrating the need for careful management in patients receiving this medication .

Pharmacokinetics in Different Populations

A comparative study on the pharmacokinetics of ethambutol revealed significant differences between TB patients in intensive care units and outpatients. The findings suggested that dosing regimens might need adjustment based on patient status to achieve optimal therapeutic levels .

Safety Profile

Ethambutol's safety profile is generally favorable; however, it carries a risk of ocular toxicity, particularly optic neuropathy. Regular monitoring of visual function is recommended during treatment to mitigate this risk . Studies have shown that when monitored appropriately, the incidence of severe side effects remains low.

Wirkmechanismus

Ethambutol, (R,R)-, exerts its effects by inhibiting the enzyme arabinosyltransferase, which is involved in the polymerization of arabinose into arabinan and arabinogalactan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, ethambutol disrupts the synthesis of the cell wall, leading to the inhibition of cell division and growth of Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

(S,S)-Ethambutol: The enantiomer of (R,R)-ethambutol, which is more potent in its antitubercular activity.

Isoniazid: Another front-line antitubercular drug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Rifampicin: An antibiotic that inhibits bacterial RNA synthesis by binding to the RNA polymerase enzyme.

Uniqueness of Ethambutol, (R,R)-: Ethambutol, (R,R)-, is unique in its specific inhibition of arabinosyltransferase, which distinguishes it from other antitubercular drugs that target different pathways. Additionally, its chiral nature allows for selective interactions with biological targets, contributing to its efficacy and safety profile .

Biologische Aktivität

Ethambutol (EMB), specifically the (R,R)-enantiomer, is a crucial first-line medication in the treatment of tuberculosis (TB). Its primary mechanism of action involves the inhibition of cell wall synthesis in Mycobacterium tuberculosis (Mtb) by targeting arabinosyl transferases, which are essential for the biosynthesis of arabinogalactan, a major component of the bacterial cell wall. This article delves into the biological activity of Ethambutol, examining its mechanisms, pharmacodynamics, resistance issues, and clinical implications.

Ethambutol acts by disrupting the synthesis of arabinogalactan, thereby compromising the integrity of the bacterial cell wall. The drug mimics arabinose, leading to competitive inhibition of arabinosyl transferases. This results in:

- Inhibition of arabinan polymerization : This is crucial for cell wall construction.

- Accumulation of toxic intermediates : Such as D-arabinofuranosyl-P-decaprenol, which contribute to bacterial cell death .

Pharmacokinetics and Pharmacodynamics

Ethambutol exhibits a unique pharmacokinetic profile characterized by a triphasic concentration-time curve when administered. Key pharmacokinetic parameters include:

- Time to Maximum Concentration () : Approximately 2 hours.

- Half-life () : Varies between 3 hours during the initial phase and up to 12 hours in later phases.

- Minimum Inhibitory Concentration (MIC) : Typically around 0.03 mg/L for Mtb .

Table 1: Pharmacokinetic Parameters of Ethambutol

| Parameter | Value |

|---|---|

| 2 hours | |

| 3 hours | |

| 12 hours | |

| MIC | 0.03 mg/L |

Bactericidal Activity and Efficacy

The early bactericidal activity (EBA) of Ethambutol has been studied extensively. In one study, it was shown that Ethambutol had a maximal EBA of 0.22 log10 CFU/ml/day when administered at a dose of 300 mg/day over a week . The relationship between drug exposure and bactericidal activity is significant; higher exposure correlates with increased microbial kill rates.

Resistance Mechanisms

Resistance to Ethambutol can arise through various mechanisms, including:

- Mutations in the embB gene : These mutations can lead to changes in arabinosyl transferase activity, reducing drug efficacy .

- Efflux pumps : These transport proteins can expel Ethambutol from bacterial cells, contributing to resistance. Studies have shown that blocking these efflux pumps can significantly reduce mutation rates associated with resistance .

Table 2: Resistance Mechanisms to Ethambutol

| Mechanism | Description |

|---|---|

| Mutations in embB gene | Alters target enzyme activity |

| Efflux pump activity | Reduces intracellular drug concentration |

Clinical Implications and Case Studies

Ethambutol is typically used in combination with other anti-TB drugs such as rifampicin and isoniazid. Its low incidence of toxicity compared to other first-line agents makes it a preferred choice in many treatment regimens. A study highlighted that personalized medicine approaches could optimize therapeutic outcomes by considering genetic polymorphisms affecting drug metabolism and response .

Case Study Example : A cohort study conducted in Italy examined patients undergoing TB treatment with Ethambutol as part of a multi-drug regimen. It found that patients with specific genetic polymorphisms exhibited varied responses to treatment, underscoring the importance of tailoring therapy based on individual genetic profiles .

Eigenschaften

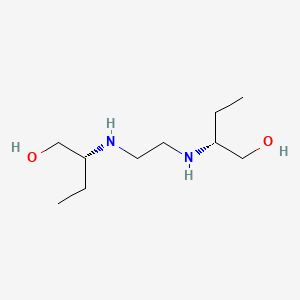

IUPAC Name |

(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUTYOVWOVBAKS-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NCCN[C@H](CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028791 | |

| Record name | (-)-Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10054-05-4 | |

| Record name | Ethambutol, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMBUTOL, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV86Y0CIVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.